molecular formula C17H16N4OS B2376117 [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone CAS No. 2379977-34-9

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone

Cat. No.: B2376117
CAS No.: 2379977-34-9
M. Wt: 324.4
InChI Key: KACFYZPYRVDBON-UHFFFAOYSA-N
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Description

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone is a complex organic compound that features a unique combination of benzimidazole, azetidine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF (dimethylformamide), while electrophilic substitution may involve reagents like bromine in chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anticancer agent, particularly in inhibiting tubulin polymerization .

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit tubulin polymerization, thereby disrupting the microtubule network essential for cell division . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone apart is its unique combination of three distinct heterocyclic rings, which confer a broad range of biological activities and make it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-17(14-9-23-10-18-14)20-7-12(8-20)21-15-4-2-1-3-13(15)19-16(21)11-5-6-11/h1-4,9-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACFYZPYRVDBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)C5=CSC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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